molecular formula C9H14O2SSn B14318688 Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane CAS No. 112379-51-8

Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane

Cat. No.: B14318688
CAS No.: 112379-51-8
M. Wt: 304.98 g/mol
InChI Key: LEFFHOCDUTWUIN-UHFFFAOYSA-M
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Description

Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is an organotin compound that features a thiophene ring attached to a stannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds unique properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane typically involves the reaction of thiophene derivatives with organotin reagents. One common method is the reaction of thiophene-2-carboxylic acid with trimethyltin chloride in the presence of a base such as triethylamine. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would include purification steps such as distillation or recrystallization to achieve the desired purity levels. The compound is typically stored under inert atmosphere conditions to maintain its stability.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The stannane moiety can be reduced to form tin hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the stannane group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Tin hydrides.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane involves its interaction with various molecular targets. The thiophene ring can engage in π-π interactions with aromatic systems, while the stannane moiety can coordinate with metal centers. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(thiophen-2-yl)stannane: Similar structure but lacks the acetyl group.

    2-(Tributylstannyl)thiophene: Contains a thiophene ring with a tributylstannyl group instead of a trimethylstannyl group.

Uniqueness

Trimethyl{[(thiophen-2-yl)acetyl]oxy}stannane is unique due to the presence of both the thiophene ring and the acetyl group, which confer distinct chemical and biological properties

Properties

CAS No.

112379-51-8

Molecular Formula

C9H14O2SSn

Molecular Weight

304.98 g/mol

IUPAC Name

trimethylstannyl 2-thiophen-2-ylacetate

InChI

InChI=1S/C6H6O2S.3CH3.Sn/c7-6(8)4-5-2-1-3-9-5;;;;/h1-3H,4H2,(H,7,8);3*1H3;/q;;;;+1/p-1

InChI Key

LEFFHOCDUTWUIN-UHFFFAOYSA-M

Canonical SMILES

C[Sn](C)(C)OC(=O)CC1=CC=CS1

Origin of Product

United States

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